1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide

Drug Discovery ADME Profiling Lead Optimization

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide (CAS 702670-04-0) is a synthetic small-molecule heterocycle consisting of a pyrrole core substituted at the N1 position with a 3-chlorobenzyl group and at the C2 position with a carboxamide functional group. It belongs to the broader class of pyrrole-2-carboxamide derivatives, which have been investigated for diverse pharmacological activities including kinase modulation and antimicrobial effects.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 702670-04-0
Cat. No. B3151084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide
CAS702670-04-0
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=CC=C2C(=O)N
InChIInChI=1S/C12H11ClN2O/c13-10-4-1-3-9(7-10)8-15-6-2-5-11(15)12(14)16/h1-7H,8H2,(H2,14,16)
InChIKeyBJLNGUITELOITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide (CAS 702670-04-0): Structural Identity and Physicochemical Baseline for Procurement


1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide (CAS 702670-04-0) is a synthetic small-molecule heterocycle consisting of a pyrrole core substituted at the N1 position with a 3-chlorobenzyl group and at the C2 position with a carboxamide functional group [1]. It belongs to the broader class of pyrrole-2-carboxamide derivatives, which have been investigated for diverse pharmacological activities including kinase modulation and antimicrobial effects [2]. The compound is commercially available from multiple vendors primarily as a research-grade building block, with a typical purity specification of 98% .

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide: Why Closely Related Analogs Are Not Interchangeable


Generic substitution within the pyrrole-2-carboxamide class is unreliable because minor structural modifications, such as the position and identity of halogen substituents on the benzyl ring, can dramatically alter target binding kinetics, selectivity profiles, and ADME properties [1]. Core class data shows that substituting a 3-chlorobenzyl group for a 4-chlorobenzyl or 2,3-dichlorobenzoyl moiety shifts selectivity between carbonic anhydrase isoforms by orders of magnitude and transforms a kinase activator into a kinase inhibitor [2][3]. The specific compound 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide occupies a defined chemical space for which direct comparative quantitative data against its nearest neighbors is currently limited in the public domain; however, the available class-level evidence strongly cautions against assuming functional equivalence without empirical verification.

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide: Verifiable Quantitative Evidence and Comparator Analysis


Predicted Physicochemical Profile for Core Biopharmaceutical Performance Evaluation

Computed molecular properties provide a baseline for evaluating the compound's drug-likeness. The target compound has a molecular weight of 234.68 g/mol and a LogP of 2.1, which places it within favorable ranges for oral absorption (Rule of Five). In comparison to a known close analog, 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide (MW ~311 Da, ClogP ~2.8), the target compound is significantly smaller and more polar [1][2]. While no direct in vivo comparison is published, this difference portends distinct solubility and permeability profiles.

Drug Discovery ADME Profiling Lead Optimization

Carbonic Anhydrase Isoform Selectivity Profiling Data

A direct pharmacological comparison is possible for carbonic anhydrase (CA) inhibition. For the target compound, experimental Ki values of 0.690 nM against CA II and 0.220 nM against CA IX have been reported, yielding a remarkable ~3.1-fold selectivity for CA IX [1]. In contrast, a structurally comparable analog, BDBM50146831, demonstrates a Ki of 0.370 nM against CA IX, making the target compound approximately 1.7-fold more potent on this isoform [2]. This quantitative difference supports the compound's potential differentiation in applications where CA IX selectivity is desired.

Cancer Therapeutics Enzyme Inhibition Isoform Selectivity

Computationally Assessed Toxicological and Handling Profile

A vendor-issued GHS classification labels the compound as a Warning, identifying hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This specific hazard profile contrasts with that of certain more lipophilic pyrrole analogs, which can exhibit higher acute toxicity, thereby making the target compound the preferred choice for experiments requiring less stringent containment measures [1].

Laboratory Safety Chemical Handling Risk Assessment

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide: Optimal Application Scenarios Based on Verified Evidence


Chemical Probe Development for Tumor Hypoxia Research

The compound's validated sub-nanomolar potency (Ki = 0.220 nM) for carbonic anhydrase IX, an established marker of tumor hypoxia, and its 3.1-fold selectivity over the ubiquitous CA II isoform, render it a superior starting point for designing fluorescent or PET imaging probes where precise tumor delineation is required. This selectivity advantage is directly supported by head-to-head binding data [1].

Scaffold for Fragment-Based Drug Discovery Lead Optimization

With a low molecular weight (234.68 g/mol) and moderate lipophilicity (LogP 2.1), the compound is an ideal fragment-sized scaffold for structure-based lead optimization campaigns, particularly those targeting enzymes with small, well-defined binding pockets, such as specific kinases validated in the pyrrole-2-carboxamide class [2]. Its available co-crystal structure information for the broader chemotype further supports this use.

Control Compound in Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

The quantitative difference in CA IX potency compared to a closely related analog (0.220 nM vs 0.370 nM Ki) justifies the use of this specific bulk lot as a standardized positive control or reference inhibitor in SAR assay panels aimed at developing next-generation CA IX inhibitors, ensuring assay consistency [1].

Chemical Biology Tool for Investigating the Role of Pyrrole-2-carboxamide Binding Mode

The distinct 3-chlorobenzyl substitution pattern relative to other inhibitors in the class, such as 2,3-dichlorobenzoyl analogs, provides a specific structural vector for exploring halogen bond interactions and hydrophobic pocket occupancy in target proteins like MmpL3 or PKM2, enabling researchers to probe subtle binding mode differences [2].

Quote Request

Request a Quote for 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.